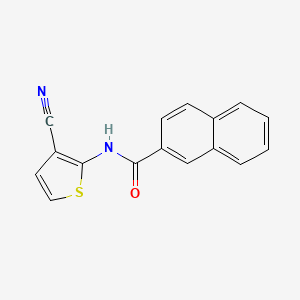

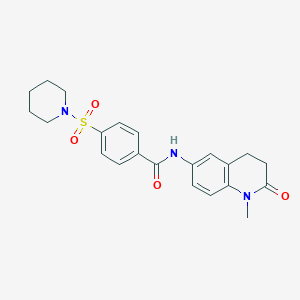

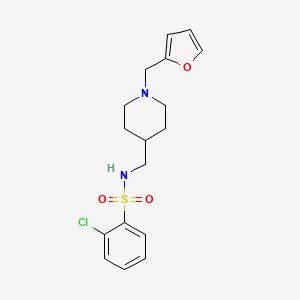

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound was investigated using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the requested compound, have been synthesized and studied for their colorimetric sensing abilities. One derivative containing a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride anions, indicating potential as a naked-eye detector of fluoride in solutions. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Organic Thin Film Transistors

Core-expanded naphthalene diimide derivatives, similar to the compound , have been designed and synthesized for use in organic thin film transistors (OFETs). These compounds, which include NDI-DTYM2, NDI-DTDCN2, NDI-DTYCA2, and NDI-DCT2, show promising electron mobilities, making them suitable for application in solution-processed, bottom-gate organic thin film transistors (Hu et al., 2011).

Crystal Structure and Molecular Conformation

N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative of the compound, has been synthesized and characterized, including a single crystal X-ray diffraction study. The cyclohexane ring in this compound adopts a chair conformation, stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Naphthalene Diimide Copolymers for OFET Applications

Naphthalene diimide (NDI) copolymers, similar in structure to the compound of interest, have been developed as n-type materials for organic electronic devices. The electron mobilities of these copolymers, such as PNDI-3Th, are notable, and their polymer crystallinity and macromolecular order improve with increased thiophene content (Durban et al., 2010).

Antimycobacterial Activity

N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers have been prepared and exhibited significant antimycobacterial activity. Some compounds in this series demonstrated activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).

Semiconducting Properties in N-Channel Organic Transistors

Polymeric semiconductors based on electron-depleted naphthalene and perylene dicarboximide, akin to the compound , have been reported. These polymers, such as P(NDI2OD-T2) and P(PDI2OD-T2), exhibit differing regioregularity and electronic structures based on the rylene co-monomer, influencing their performance in field-effect transistors (Chen et al., 2009).

Antibacterial and Antimycobacterial Activity

N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally related to the compound, have been synthesized and screened for their antibacterial and antimycobacterial activities. Some of these compounds showed activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis, comparable to standard drugs like ampicillin or rifampicin (Goněc et al., 2015).

Photovoltaic Applications

Studies on naphthalene diimide-based polymers, such as P(NDI2OD-T2), have focused on their potential as n-type materials in all-polymer solar cells and organic field effect transistors. These studies investigate the tuning of optical, bulk, electrochemical, and semiconducting properties of these polymers for improved photovoltaic performance (Sharma et al., 2016).

Mechanism of Action

Target of Action

Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the compound was synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The compound has been found to possess significant antioxidant and antimicrobial properties . It demonstrated significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHVBQVTPUSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

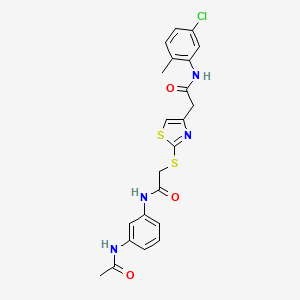

![[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2460839.png)

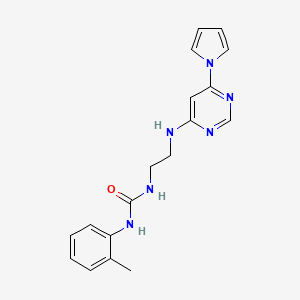

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)

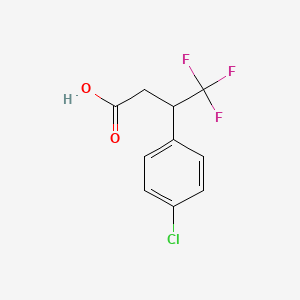

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)